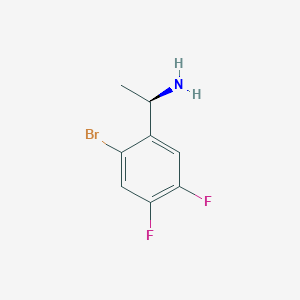
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of fluorine atoms to specific positions on the phenyl ring.
Amination: Introduction of the ethanamine group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives with various functional groups
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for more complex molecules.
Biology:
- Potential applications in the development of pharmaceuticals.
- May act as a ligand in biochemical studies.
Medicine:
- Investigated for potential therapeutic properties.
- Could be used in drug design and development.
Industry:
- Utilized in the production of advanced materials.
- May be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
- (1r)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine
- (1r)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-amine
- (1r)-1-(2-Bromo-4,5-dichlorophenyl)ethan-1-amine
Uniqueness:
- The presence of both bromine and fluorine atoms may confer unique reactivity and properties.
- Specific positioning of halogen atoms can influence the compound’s behavior in chemical reactions and its biological activity.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles would be necessary.
Properties
Molecular Formula |
C8H8BrF2N |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI Key |
XYHKLIYKGJZEHS-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Br)F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Br)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















